4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a butanoic acid moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance efficiency and yield by providing better temperature and mixing control .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the butanoic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- **4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxopentanoic acid
- **this compound methyl ester .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and chlorophenyl group contribute to its potent biological effects, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8-13(9-2-4-10(15)5-3-9)17-14(21-8)16-11(18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
AVSMEKDXYADBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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